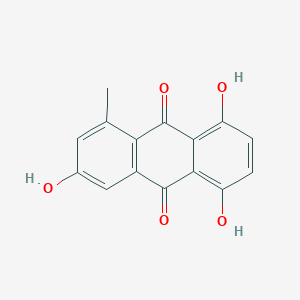![molecular formula C21H15N5O2S B12557304 4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline CAS No. 151986-01-5](/img/structure/B12557304.png)
4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of a diazenyl group (-N=N-) which is linked to aromatic rings. This particular compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the nitro group on the thiazole ring and the diazenyl linkage to the diphenylaniline moiety makes this compound unique and of interest in various scientific fields.
Métodos De Preparación
The synthesis of 4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-nitro-2-aminothiazole, which is achieved by treating it with sodium nitrite in an acidic medium. The resulting diazonium salt is then coupled with N,N-diphenylaniline in the presence of a base to form the desired azo compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the azo group.
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a dye in various chemical processes.
Biology: Investigated for its potential antimicrobial properties due to the presence of the thiazole ring.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline involves its interaction with biological molecules. The nitro group and thiazole ring play crucial roles in its biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds include other azo dyes and thiazole derivatives. For example:
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Compared to these compounds, 4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline is unique due to its specific combination of a nitro group, thiazole ring, and azo linkage, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
151986-01-5 |
|---|---|
Fórmula molecular |
C21H15N5O2S |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C21H15N5O2S/c27-26(28)20-15-22-21(29-20)24-23-16-11-13-19(14-12-16)25(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H |
Clave InChI |
SDVBAFZZRLXCBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N=NC4=NC=C(S4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B12557226.png)
![2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B12557228.png)




![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)

![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal](/img/structure/B12557258.png)

![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)

![Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester](/img/structure/B12557270.png)

